3-Dihydrocadambine

Vue d'ensemble

Description

3-Dihydrocadambine is a natural product isolated from the heartwoods of the Anthocephalus cadamba tree. It is an alkaloid known for its hypotensive and anti-hypertensive effects. This compound has shown potential in treating various cardiovascular conditions due to its ability to lower blood pressure in both normotensive and hypertensive rats .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dihydrocadambine involves several steps starting from secologanin. Secologanin, protected as the dimethyl acetal of its tetraacetate, undergoes dihydroxylation at the vinyl side chain to provide the glycol of the correct configuration. This glycol is then converted to a cyclic acetal to protect the secondary alcohol. The primary alcohol is oxidized to form an aldehyde, which is reductively coupled with tryptamine. Treatment of the coupled intermediate with formic acid followed by deacetylation leads to the formation of this compound .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 3-Dihydrocadambine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The primary alcohol in the intermediate is oxidized to an aldehyde using oxidizing agents.

Reduction: The aldehyde is reductively coupled with tryptamine.

Substitution: The formation of cyclic acetals involves substitution reactions to protect specific functional groups.

Major Products: The major products formed from these reactions include the intermediate cyclic acetal and the final product, this compound .

Applications De Recherche Scientifique

3-Dihydrocadambine has several scientific research applications:

Chemistry: It is used in the study of alkaloid synthesis and structural analysis.

Biology: It has shown potential in biological studies due to its hypotensive effects.

Medicine: Research indicates its potential use in treating cardiovascular diseases, particularly hypertension.

Mécanisme D'action

3-Dihydrocadambine exerts its effects by inhibiting the biosynthesis of bacterial peroxidases, which are enzymes responsible for the production of hydrogen peroxide. This inhibition is effective in treating infectious diseases such as typhoid fever and malaria. The compound’s hypotensive effects are dose-dependent and have been observed in both anesthetized normotensive rats and conscious spontaneously hypertensive rats .

Comparaison Avec Des Composés Similaires

Cadambine: Another alkaloid isolated from the same plant, known for its similar hypotensive effects.

3β-Isodihydrocadambine: An isomer of 3-Dihydrocadambine with similar biological activities.

Isodihydrocadambine: Another isomer with comparable properties.

Uniqueness: this compound is unique due to its specific stereochemistry and the particular pathways it affects, making it a valuable compound for research in cardiovascular treatments and infectious disease management.

Activité Biologique

3-Dihydrocadambine is an alkaloid derived from the Cadamba tree (Anthocephalus indicus) and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

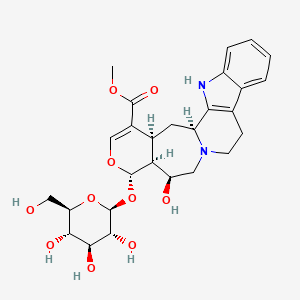

This compound is structurally related to other compounds found in the Uncaria genus, which includes several bioactive alkaloids. The compound's molecular formula is C₁₈H₂₃N₃O₃, and it exhibits a complex structure that contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that extracts containing this compound exhibit significant antimicrobial properties. For instance, studies have shown that ethanolic extracts of Cadamba leaves demonstrate potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these bacteria was reported at 1.00 mg/ml, showcasing the extract's effectiveness in inhibiting bacterial growth .

2. Antifungal Activity

The antifungal properties of Cadamba extracts have also been documented. Methanolic extracts showed larvicidal and pupicidal activities against the filarial vector Culex quinquefasciatus, achieving 100% mortality at concentrations as low as 80 ppm . This suggests that this compound may play a role in the antifungal efficacy of these extracts.

3. Antidiabetic Effects

In studies involving diabetic rats, ethanolic extracts of Cadamba bark containing this compound led to a significant reduction in blood glucose levels (23.8% decrease after 5 hours at a dosage of 0.5 g/kg) . This effect highlights its potential as a therapeutic agent for managing diabetes.

4. Neuroprotective Effects

Despite some studies indicating a lack of inhibitory activity on certain enzymes like butyrylcholinesterase (BChE), there is ongoing research into the neuroprotective potential of compounds related to this compound. The compound is being explored for its ability to modulate neurodegenerative processes, particularly in conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : While some studies reported no significant inhibition of BChE by this compound, other related alkaloids showed varying degrees of enzyme inhibition, suggesting a complex interaction within this class of compounds .

- Antioxidant Activity : The antioxidant properties attributed to related compounds may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Cadamba extracts highlighted the significant zones of inhibition against various pathogens. The results demonstrated that the extract's effectiveness varied with concentration, providing insights into dosage optimization for therapeutic use.

| Pathogen | Zone of Inhibition (cm) | MIC (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 22.0 | 1.00 |

| Escherichia coli | 24.0 | 1.00 |

| Pseudomonas aeruginosa | Variable | Variable |

Propriétés

IUPAC Name |

methyl (1S,15S,16S,17S,21S)-15-hydroxy-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O10/c1-36-25(35)15-11-37-26(39-27-24(34)23(33)22(32)19(10-30)38-27)20-14(15)8-17-21-13(6-7-29(17)9-18(20)31)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3/t14-,17+,18-,19-,20+,22-,23+,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZGKRAKJFZQAY-SBAWYOAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC3C4=C(CCN3CC2O)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]3C4=C(CCN3C[C@H]2O)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969664 | |

| Record name | Methyl 4-(hexopyranosyloxy)-5-hydroxy-4,4a,5,6,8,9,14,14b,15,15a-decahydropyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54483-84-0 | |

| Record name | 3α-Dihydrocadambine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54483-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dihydrocadambine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054483840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(hexopyranosyloxy)-5-hydroxy-4,4a,5,6,8,9,14,14b,15,15a-decahydropyrano[4'',3'':4',5']azepino[1',2':1,2]pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.